

An In-Depth Technical Guide to Coumarin 314

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Compound of Interest

Compound Name: **Coumarin 314**

Cat. No.: **B1211175**

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CAS Number: 55804-66-5

This technical guide provides a comprehensive overview of **Coumarin 314**, a fluorescent dye with significant applications in research, particularly for scientists and professionals in drug development. This document details its physicochemical properties, experimental protocols for its use, and its role in biological imaging and therapy, supported by structured data and workflow diagrams.

Physicochemical and Spectroscopic Properties

Coumarin 314, also known as 2,3,5,6-1H,4H-Tetrahydro-9-carbethoxyquinolizino-[9,9a,1-gh]coumarin or Coumarin 504, is a versatile fluorescent compound.^[1] It is recognized for its strong fluorescence and is utilized in various scientific domains, from biochemistry to materials science.^[1] The fundamental properties of **Coumarin 314** are summarized in the table below.

Property	Value	Reference(s)
CAS Number	55804-66-5	[2]
Molecular Formula	C ₁₈ H ₁₉ NO ₄	
Molecular Weight	313.35 g/mol	
Appearance	Light yellow to orange powder/crystal	
Melting Point	140 - 144 °C	
Purity	≥ 98% (HPLC)	
Storage	Room Temperature	
Synonyms	Coumarin 504, Ethyl 2,3,6,7-Tetrahydro-11-oxo-1H,5H,11H-benzopyrano[6,7,8-ij]quinolizino-10-carboxylate	

Spectroscopic Data

The utility of **Coumarin 314** as a fluorophore is defined by its absorption and emission characteristics. The following table presents key spectroscopic data, primarily measured in ethanol.

Spectroscopic Parameter	Value	Conditions	Reference(s)
Maximum Absorption (λ _{max})	436 nm	In ethanol	
Molar Extinction Coefficient (ε)	≥39,000 M ⁻¹ cm ⁻¹	At 389-401 nm in ethanol	
Maximum Emission (λ _{em})	~476 nm	In ethanol	
Fluorescence Quantum Yield (Φ)	0.68	In ethanol	

Synthesis of Coumarin Derivatives

While a specific, detailed, single-step synthesis protocol for **Coumarin 314** is not readily available in the reviewed literature, the synthesis of coumarin derivatives is well-established through several named reactions. The Pechmann condensation is a common and efficient method.

General Experimental Protocol: Pechmann Condensation for Coumarin Synthesis

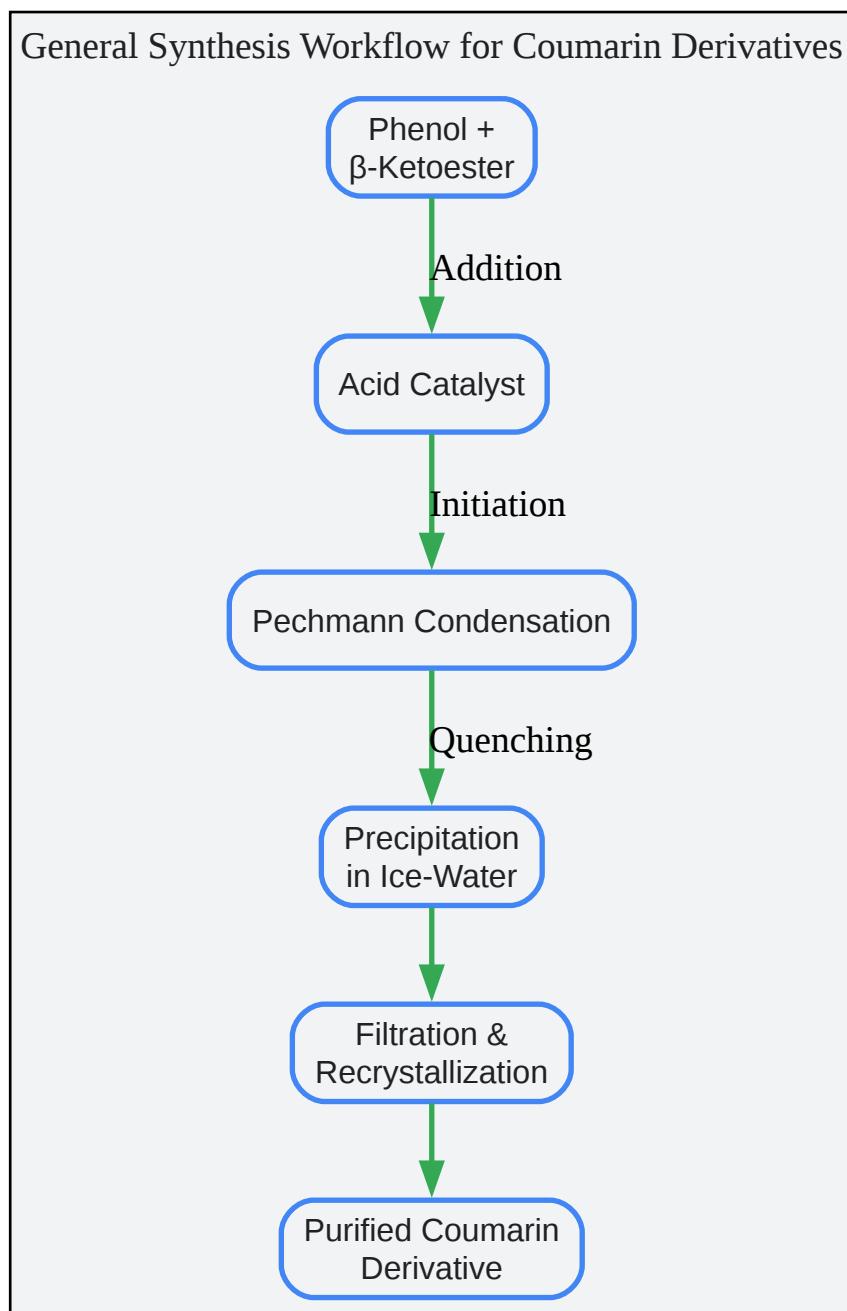
This protocol outlines a general procedure for the synthesis of coumarin derivatives, which can be adapted for the synthesis of **Coumarin 314**'s precursors.

Materials:

- A phenol (e.g., 8-Hydroxyjulolidine as a potential precursor for the quinolizino-coumarin structure)
- A β -ketoester (e.g., ethyl acetoacetate)
- An acidic catalyst (e.g., concentrated sulfuric acid, or a solid acid catalyst for greener synthesis)
- Ethanol (for recrystallization)

Procedure:

- Reaction Setup: In a round-bottom flask, add the phenol and the β -ketoester.
- Catalyst Addition: Slowly add the acidic catalyst to the mixture while cooling in an ice bath.
- Reaction: Stir the mixture at room temperature or with gentle heating, monitoring the reaction progress using thin-layer chromatography (TLC).
- Work-up: Pour the reaction mixture into ice-water to precipitate the crude product.
- Purification: Filter the precipitate, wash with cold water, and dry. Recrystallize the crude product from ethanol to obtain the purified coumarin derivative.



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Caption: General workflow for the synthesis of coumarin derivatives.

Applications and Experimental Protocols

Coumarin 314's robust fluorescence makes it a valuable tool in various research applications, including cellular imaging and as a potential photosensitizer in photodynamic therapy.

Fluorescence Microscopy for Cellular Imaging

Coumarin derivatives are widely used as fluorescent probes to visualize cellular structures and dynamics. Their ability to localize in specific organelles, such as mitochondria, makes them particularly useful for studying cellular function and health.

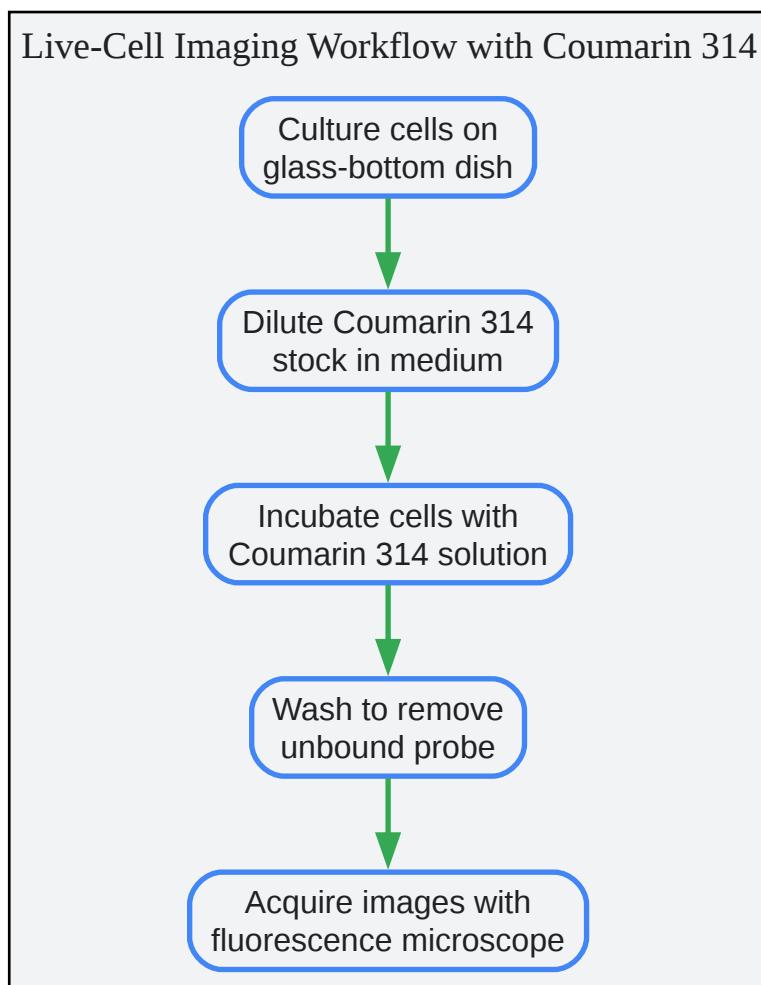
This protocol is a general guideline and should be optimized for the specific cell type and experimental conditions.

Materials:

- **Coumarin 314** stock solution (e.g., 1-10 mM in DMSO)
- Cultured cells on glass-bottom dishes or coverslips
- Cell culture medium
- Phosphate-buffered saline (PBS) or other imaging buffer
- Fluorescence microscope with appropriate filter sets (e.g., DAPI or blue excitation filter)

Procedure:

- Cell Preparation: Culture cells to the desired confluence.
- Probe Preparation: Prepare a working solution of **Coumarin 314** by diluting the stock solution in pre-warmed cell culture medium to a final concentration of 1-10 μ M.
- Staining: Remove the existing culture medium and wash the cells once with pre-warmed PBS. Add the **Coumarin 314** working solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator.
- Washing: Remove the staining solution and wash the cells two to three times with pre-warmed PBS or imaging buffer.
- Imaging: Acquire images using a fluorescence microscope.



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Caption: Workflow for live-cell imaging with **Coumarin 314**.

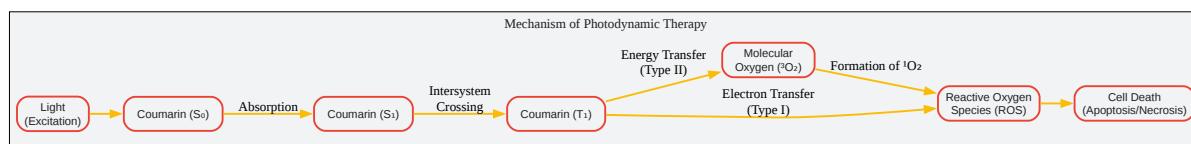
Photodynamic Therapy (PDT)

Coumarin derivatives are being investigated as photosensitizers for photodynamic therapy, a treatment modality that uses light to activate a drug to produce reactive oxygen species (ROS) that kill cancer cells. The mechanism involves the photosensitizer absorbing light energy and transferring it to molecular oxygen, generating highly cytotoxic singlet oxygen.

The photodynamic action is initiated by the excitation of the coumarin photosensitizer from its ground state (S_0) to an excited singlet state (S_1). Through intersystem crossing, it transitions to a longer-lived excited triplet state (T_1). This triplet state photosensitizer can then undergo two types of reactions:

- Type I Reaction: The photosensitizer reacts directly with a substrate to produce radical ions, which then interact with oxygen to form ROS such as superoxide and hydroxyl radicals.
- Type II Reaction: The photosensitizer transfers its energy directly to ground-state molecular oxygen (${}^3\text{O}_2$), generating highly reactive singlet oxygen (${}^1\text{O}_2$).

These ROS then induce cellular damage, leading to apoptosis or necrosis of the target cells.



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Caption: Simplified signaling pathway of photodynamic therapy.

Fluorescence Spectroscopy

The photophysical properties of **Coumarin 314** can be characterized using fluorescence spectroscopy. This technique is also employed to study its interactions with biomolecules or its response to environmental changes.

Materials:

- **Coumarin 314**
- Spectroscopic grade solvent (e.g., ethanol)
- Quartz cuvettes (1 cm path length)
- Spectrofluorometer

Procedure:

- Sample Preparation: Prepare a dilute solution of **Coumarin 314** in the chosen solvent. The absorbance at the excitation wavelength should be less than 0.1 to avoid inner filter effects.
- Instrument Setup: Turn on the spectrofluorometer and allow the lamp to warm up. Set the excitation wavelength (e.g., 380 nm or the absorption maximum). Set the excitation and emission monochromator slit widths (e.g., for a spectral bandwidth of 4.25 nm).
- Data Acquisition: Record the fluorescence emission spectrum.
- Data Correction: Subtract the dark counts and correct the spectra for the wavelength-dependent sensitivity of the instrument.

Role in Drug Development and Research

Coumarin 314 and its derivatives are valuable assets in drug development and biomedical research due to their diverse applications:

- High-Throughput Screening: As fluorescent probes, they can be used in assays to screen for drug candidates that modulate enzyme activity or other cellular processes.
- Bioimaging: Their ability to stain specific cellular compartments allows for the investigation of drug effects on cellular morphology and function.
- Theranostics: The combination of imaging and therapeutic potential (as in PDT) positions coumarin derivatives as promising theranostic agents, allowing for simultaneous diagnosis and treatment.
- Drug Delivery: Fluorescently tagged drug delivery systems incorporating coumarin derivatives can be tracked to study their biodistribution and cellular uptake.

In conclusion, **Coumarin 314** is a well-characterized and versatile fluorescent dye with a wide range of applications in scientific research and drug development. Its favorable photophysical properties, coupled with the potential for chemical modification, ensure its continued relevance in the field.

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